Cas no 26211-77-8 ((4-chlorophenyl)-(1h-indol-3-yl)methanone)

(4-Chlorophenyl)-(1H-indol-3-yl)methanone is a versatile organic compound featuring a chlorophenyl group linked to an indole moiety via a ketone bridge. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (indole) groups enhances its utility in cross-coupling reactions and heterocyclic functionalization. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound is particularly useful in the development of biologically active molecules, including potential CNS-targeting agents, due to the indole scaffold's prevalence in medicinal chemistry. High purity grades are available for research applications.
(4-chlorophenyl)-(1h-indol-3-yl)methanone structure
26211-77-8 structure
Product Name:(4-chlorophenyl)-(1h-indol-3-yl)methanone
CAS No:26211-77-8
MF:C15H10ClNO
MW:255.699002742767
CID:1426162
PubChem ID:14661033
Update Time:2025-10-20

(4-chlorophenyl)-(1h-indol-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-chlorophenyl)-(1h-indol-3-yl)methanone
    • CTK8H8873
    • 3-(4-chlorobenzoyl)-1H-indole
    • Methanone, (4-chlorophenyl)-1H-indol-3-yl-
    • (4-chloro-phenyl)-indol-3-yl-methanone
    • 3-(4-Chlorobenzoyl)indole
    • KB-208071
    • (4-Chloro-phenyl)-(1H-indol-3-yl)-methanone
    • SureCN6705760
    • 4-chlorophenyl (1H-indol-3-yl)methanone
    • AGN-PC-002AIZ
    • (4-chlorophenyl)(1H-indol-3-yl)methanone
    • 1-(2,4-DIHYDROXYPHENYL)ETHANONE OXIME
    • 26211-77-8
    • DB-299763
    • DTXSID10562705
    • SCHEMBL6705760
    • MDL: MFCD11501281
    • Inchi: 1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
    • InChI Key: CLHBCJIUYUUZNP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=CNC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 255.0452
  • Monoisotopic Mass: 255.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

(4-chlorophenyl)-(1h-indol-3-yl)methanone Pricemore >>

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Additional information on (4-chlorophenyl)-(1h-indol-3-yl)methanone

Comprehensive Overview of (4-Chlorophenyl)-(1H-indol-3-yl)methanone (CAS No. 26211-77-8)

(4-Chlorophenyl)-(1H-indol-3-yl)methanone, a structurally unique organic compound with the chemical identifier CAS No. 26211-77-8, has garnered significant attention in contemporary chemical and pharmaceutical research. This molecule, characterized by its fusion of a 4-chlorophenyl group and an indole scaffold through a carbonyl linkage, represents a versatile platform for drug discovery and materials science. The indole moiety, a core structure in numerous bioactive molecules such as serotonin and tryptophan derivatives, combined with the electron-withdrawing nature of the para-chloro substituent, imparts distinct physicochemical properties to this compound.

Recent studies highlight the synthetic accessibility of (4-Chlorophenyl)-(1H-indol-3-y)methanone, which is typically achieved via cross-coupling reactions or nucleophilic substitution strategies. For instance, palladium-catalyzed coupling between 4-chlorobenzoyl chloride and indole precursors has been reported as an efficient method to construct this scaffold. The choice of reaction conditions, including temperature, solvent polarity, and catalyst loading, significantly influences the yield and regioselectivity of the product. Notably, advances in green chemistry have led to the development of solvent-free protocols using microwave-assisted synthesis to minimize environmental impact while maintaining high purity standards.

The structural features of (4-Chlorophenyl)-(1H-indol-3-y)methanone position it as a promising lead compound for pharmacological applications. The indole ring system is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The presence of the chloro substituent enhances lipophilicity and metabolic stability compared to its non-halogenated analogs. In a 2023 study published in *Journal of Medicinal Chemistry*, this compound demonstrated moderate inhibitory activity against cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Further derivatization at the indole nitrogen or chloro phenyl position could potentially optimize its pharmacokinetic profile for therapeutic use.

Beyond pharmaceutical applications, (4-Chlorophenyl)-(1H-indol-3-y)methanone exhibits intriguing properties in materials science research. The conjugated π-electron system formed by the indole-aromatic hybrid structure makes it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs). Computational studies suggest that this molecule possesses favorable charge transport characteristics due to its planar geometry and delocalized electron density distribution across both aromatic rings. Researchers at Tsinghua University recently incorporated this compound into polymer matrices to develop flexible photovoltaic devices with enhanced light absorption efficiency in the visible spectrum range.

The synthetic versatility of (4-Chlorophenyl)-(1H-indol-3-y)methanone extends to its role as a building block for complex natural product synthesis. Its rigid tricyclic framework serves as an ideal scaffold for constructing alkaloids or alkaloid-inspired molecules with tailored biological activities. For example, total synthesis efforts toward marine-derived compounds have utilized this intermediate to access novel cytotoxic agents with potential anti-cancer properties. The ability to functionalize both aromatic rings independently allows for systematic structure-function relationship studies critical in drug development pipelines.

In analytical chemistry contexts, (4-Chlorophenyl)-(1H-indol-3-y)methanone has been employed as a model compound for evaluating chromatographic separation techniques. Its distinct UV absorption maximum at approximately 285 nm enables reliable detection using high-performance liquid chromatography (HPLC) systems equipped with diode array detectors (DAD). Recent method validation studies have demonstrated excellent linearity (R² > 0.999) and low detection limits (<0.5 μg/mL), making it suitable for quality control applications in pharmaceutical manufacturing processes.

Eco-toxicological assessments indicate that while (4-Chlorophenyl)-(1H-indol-3-y)methanone shows low acute toxicity in standard cell culture models, long-term exposure studies are warranted before large-scale industrial implementation. Current guidelines recommend handling this compound under standard laboratory safety protocols due to its aromatic character and potential reactivity toward nucleophilic species during synthetic transformations.

Ongoing research continues to explore new avenues for application development involving (4-Chlorophenyl)-(1H-indol-3-y)methanone. Emerging areas include its use as a fluorescent probe for bioimaging applications due to its intrinsic fluorescence emission properties when dissolved in polar solvents like DMSO or DMF at pH-neutral conditions. Additionally, preliminary work suggests potential utility as a ligand in metalloenzyme inhibition studies given its ability to coordinate with transition metals through both oxygen and nitrogen donor atoms present within its molecular architecture.

In conclusion, the multifaceted nature of (4-Chlorophenyl)-(1H-indol-3-y)methanone underscores its importance across multiple scientific disciplines ranging from medicinal chemistry to materials engineering. Continued exploration through interdisciplinary collaboration will likely uncover additional applications while refining existing ones through rational design principles based on modern computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations.

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